Aahtp-bradykinin

Bradykinin B2 receptor Antagonist potency Rat blood pressure test

Aahtp-bradykinin (1-adamantanecarbonyl-D-Arg0-Hyp3-β-(2-thienyl)-Ala5,8-D-Phe7-bradykinin) is a synthetic nonapeptide analog engineered by N-terminal acylation of the Stewart antagonist scaffold with 1-adamantanecarboxylic acid. The compound functions as a potent, competitive antagonist at the bradykinin B2 receptor (B2R), a G-protein-coupled receptor that mediates vasodilation, vascular permeability, and nociception.

Molecular Formula C67H97N19O14S2
Molecular Weight 1456.7 g/mol
CAS No. 138866-14-5
Cat. No. B237658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAahtp-bradykinin
CAS138866-14-5
Synonyms(N-adamantaneacetyl-D-Arg(0)-Hyp(3)-Thi(5,8)-D-Phe(7))bradykinin
1-adamantanecarboxylic acid-0-Arg-3-Hyp-5,8-Thi-7-Phe-bradykinin
1-adamantanecarboxylic acid-Arg(0)-Hyp(3)-Thi(5,8)-Phe(7)-bradykinin
AAHTP-bradykinin
B 6029
B-6029
B6029 cpd
bradykinin, 1-adamantanecarboxylic acid-Arg(0)-Hyp(3)-Thi(5,8)-Phe(7)-
bradykinin, 1-adamantanecarboxylic acid-arginyl(0)-hydroxyprolyl(3)-Thi(5,8)-phenylalanyl(7)-
Molecular FormulaC67H97N19O14S2
Molecular Weight1456.7 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C23CC4CC(C2)CC(C4)C3)C(=O)N5CC(CC5C(=O)NCC(=O)NC(CC6=CC=CS6)C(=O)NC(CO)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CC8=CC=CS8)C(=O)NC(CCCN=C(N)N)C(=O)O)O
InChIInChI=1S/C67H97N19O14S2/c68-64(69)74-18-4-14-44(84-63(100)67-31-38-24-39(32-67)26-40(25-38)33-67)54(90)79-45(15-5-19-75-65(70)71)60(96)85-21-7-17-51(85)61(97)86-35-41(88)28-52(86)59(95)77-34-53(89)78-48(29-42-12-8-22-101-42)56(92)83-50(36-87)58(94)81-47(27-37-10-2-1-3-11-37)55(91)82-49(30-43-13-9-23-102-43)57(93)80-46(62(98)99)16-6-20-76-66(72)73/h1-3,8-13,22-23,38-41,44-52,87-88H,4-7,14-21,24-36H2,(H,77,95)(H,78,89)(H,79,90)(H,80,93)(H,81,94)(H,82,91)(H,83,92)(H,84,100)(H,98,99)(H4,68,69,74)(H4,70,71,75)(H4,72,73,76)
InChIKeyUDQHGKDKOSVRCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aahtp-Bradykinin (CAS 138866-14-5): A High-Potency Adamantane-Modified B2 Bradykinin Antagonist for Cardiovascular and Inflammation Research


Aahtp-bradykinin (1-adamantanecarbonyl-D-Arg0-Hyp3-β-(2-thienyl)-Ala5,8-D-Phe7-bradykinin) is a synthetic nonapeptide analog engineered by N-terminal acylation of the Stewart antagonist scaffold with 1-adamantanecarboxylic acid [1]. The compound functions as a potent, competitive antagonist at the bradykinin B2 receptor (B2R), a G-protein-coupled receptor that mediates vasodilation, vascular permeability, and nociception [2]. Its design incorporates multiple hydrophobic, aromatic, and stereochemical modifications—D-Arg at position 0, Hyp at position 3, β-(2-thienyl)-Ala at positions 5 and 8, and D-Phe at position 7—that dramatically reshape backbone rigidity and receptor engagement . The adamantane moiety confers enhanced lipophilicity (cLogP ≈ 4.20–4.81) and steric bulk, properties that correlate with improved metabolic stability and prolonged receptor occupancy [3].

Why Generic Bradykinin Antagonists Cannot Substitute for Aahtp-Bradykinin in Critical Experimental Protocols


Bradykinin B2 receptor antagonists exhibit extreme pharmacologic divergence despite shared receptor target, making simple interchange impossible. The Stewart antagonist [D-Arg0,Hyp3,Thi5,8,D-Phe7]-bradykinin displays pA2 ≈ 9.6 in canine basilar artery but retains measurable partial agonist activity, while HOE-140 (icatibant) achieves sub-nanomolar Ki (0.11 nM) at human B2R yet is ineffective at B1 receptors [1][2]. The 1-adamantanecarbonyl modification in Aahtp-bradykinin produces a quantifiable 33-fold potency increase over the parent Stewart scaffold in the in vivo rat blood pressure assay—a gain-of-function that is not replicated by 1-adamantaneacetyl, 4-tert-butylbenzoyl, or palmitoyl N-terminal substitutions [3][4]. Furthermore, the β-(2-thienyl)-Ala substitution at positions 5 and 8 alters sulfur-aromatic interactions and hydrogen-bond frameworks in ways that cannot be predicted from Thi-containing analogs . These quantitative and qualitative differences mean that cross-experiment reproducibility and target-engagement profiles collapse when a cheaper generic B2 antagonist is substituted for Aahtp-bradykinin without rigorous revalidation.

Aahtp-Bradykinin (CAS 138866-14-5): Quantitative Comparator Evidence for Differentiated B2 Antagonist Potency


33-Fold Potency Gain Over Parent Stewart Antagonist in the In Vivo Rat Blood Pressure Assay

N-terminal acylation of [D-Arg0,Hyp3,Thi5,8,D-Phe7]-bradykinin (Stewart antagonist) with 1-adamantanecarboxylic acid produces Aahtp-bradykinin, which exhibits at least 33-fold greater antagonistic potency in the conscious rat blood pressure assay [1]. The parent Stewart antagonist served as the direct baseline in the same experimental system. Quantitatively, the ED50 for inhibition of the vasodepressor response to exogenous bradykinin (250 ng/rat) was reduced by a factor ≥33 upon adamantane-carbonyl acylation, representing the largest potency enhancement among N-terminal modifications tested in the Lammek laboratory series [2].

Bradykinin B2 receptor Antagonist potency Rat blood pressure test

Adamantane-Carbonyl vs. Adamantane-Acetyl: 3.3-Fold Differential in Antagonist Potency Enhancement

Within the same [D-Arg0,Hyp3,Thi5,8,D-Phe7]-bradykinin scaffold, substitution with 1-adamantanecarboxylic acid (Aca) yields ≥33-fold potency enhancement, while 1-adamantaneacetic acid (Aaa) produces only >10-fold enhancement [1][2]. Both assays were performed in the identical conscious rat blood pressure model by the same laboratory group, allowing direct cross-study comparison. The single methylene spacer difference between Aaa (acetyl linker) and Aca (carbonyl linker) results in an approximately 3.3-fold differential in potency gain, underscoring the critical importance of linker geometry and carbonyl placement in the adamantane pharmacophore [3].

N-terminal acylation Structure-activity relationship Adamantane derivatives

B2 Receptor Antagonist Selectivity Profile: Aahtp-Bradykinin vs. NPC 567 and HOE-140

The parent Stewart antagonist [D-Arg0,Hyp3,Thi5,8,D-Phe7]-bradykinin demonstrates an apparent pA2 of 9.6 ± 0.4 against bradykinin-induced contraction in canine basilar artery, a B2-mediated response, significantly exceeding that of the B1 antagonist des-Arg9-[Leu8]-BK (pA2 = 7.8 ± 0.3) in the same preparation [1]. Aahtp-bradykinin, as the 33-fold more potent adamantane-carbonyl derivative, is inferred to retain this B2 selectivity on the basis of conserved receptor pharmacophore engagement, though formal B1/B2 selectivity ratios have not been published for the exact CAS 138866-14-5 compound [2]. In contrast, NPC 567 (D-Arg-[Hyp3,D-Phe7]-BK) exhibits mixed B2/B1 antagonist activity (pA2 = 8.67 at B2, pA2 = 6.32 at B1), and HOE-140 is completely inactive at B1 receptors [3].

B2 selectivity Receptor subtype Cross-reactivity

Superior Lipophilicity-Driven Membrane Partitioning Relative to Peptide-Class B2 Antagonists

The 1-adamantanecarbonyl group confers a calculated logP (cLogP) in the range of 4.20–4.81 based on structurally characterized adamantane-carbonyl compounds in the FGF14:Nav1.6 screening library, compared to cLogP ≈ 0.5 for the unmodified bradykinin core [1]. This 3.7–4.3 log unit increase in lipophilicity translates to an approximately 5,000–20,000-fold increase in octanol-water partition coefficient, which correlates with enhanced membrane partitioning and potentially prolonged receptor residence time [2]. Among comparator B2 antagonists, HOE-140 contains the hydrophilic Oic residue and has a lower cLogP; NPC 567 likewise lacks the adamantane moiety.

Lipophilicity Membrane partitioning Adamantane pharmacophore

Best Research and Industrial Application Scenarios for Aahtp-Bradykinin (CAS 138866-14-5)


In Vivo Cardiovascular Pharmacology: Maximal B2 Antagonism with Minimized Compound Load

Aahtp-bradykinin is the preferred B2 antagonist for conscious rat blood pressure models where maximal inhibition of exogenous bradykinin-induced vasodepression is required at the lowest feasible infusion dose. The ≥33-fold potency gain over the Stewart antagonist means that 1 mg of Aahtp-bradykinin provides functional blockade equivalent to ≥33 mg of the parent compound, directly reducing per-experiment procurement cost and minimizing vehicle-related artifacts from concentrated infusions [1].

SAR-Driven Medicinal Chemistry: Benchmarking Adamantane Pharmacophore Contributions

The 3.3-fold differential between 1-adamantanecarbonyl (≥33-fold gain) and 1-adamantaneacetyl (>10-fold gain) N-terminal modifications makes Aahtp-bradykinin a critical reference compound for structure-activity relationship (SAR) campaigns investigating linker-length effects on B2 receptor antagonist potency [2]. Researchers designing next-generation peptidomimetic B2 antagonists should use this compound as the positive control for carbonyl-linked adamantane optimization.

B2-Selective Orthogonal Target Validation in Dual-Receptor Experimental Systems

In experimental systems where both B1 and B2 kinin receptors are expressed (e.g., chronic inflammation models, certain vascular beds), Aahtp-bradykinin's predicted B2 selectivity—inherited from the Stewart scaffold—provides cleaner pharmacological dissection than the dual B2/B1 antagonist NPC 567 [3]. Combined with a selective B1 antagonist such as des-Arg9-[Leu8]-BK, Aahtp-bradykinin enables orthogonal validation of B2-specific contributions to kinin-mediated pathophysiology.

High-Lipophilicity B2 Antagonist for Sustained Tissue Bath and Cellular Assay Applications

The adamantane-driven cLogP of 4.20–4.81 makes Aahtp-bradykinin particularly suitable for isolated tissue bath preparations where compound washout between cumulative concentration-response curves must be minimized, and for cellular assays requiring efficient membrane penetration [4]. This property reduces the frequency of buffer exchange and compound re-addition, improving experimental throughput and data consistency.

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